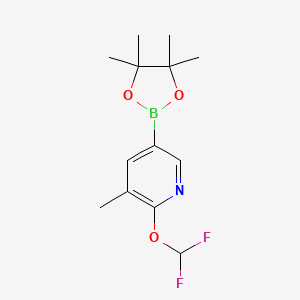

2-(difluoroMethoxy)-3-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

This compound features a pyridine core substituted with a difluoromethoxy group (-OCHF₂) at position 2, a methyl group (-CH₃) at position 3, and a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 5. Its molecular formula is C₁₄H₁₈BF₂NO₃, with a molecular weight of 313.11 g/mol (estimated). The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures in medicinal and materials chemistry . The difluoromethoxy group enhances metabolic stability compared to methoxy groups, while the 3-methyl substitution introduces steric effects that influence reactivity and binding interactions .

Properties

IUPAC Name |

2-(difluoromethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BF2NO3/c1-8-6-9(7-17-10(8)18-11(15)16)14-19-12(2,3)13(4,5)20-14/h6-7,11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOACIWGATFBWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001125015 | |

| Record name | Pyridine, 2-(difluoromethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445651-59-1 | |

| Record name | Pyridine, 2-(difluoromethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445651-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(difluoromethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Difluoromethoxy)-3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound notable for its unique molecular structure. With a molecular formula of C13H18BF2NO3 and a molecular weight of approximately 285.10 g/mol, it features a pyridine ring with difluoromethoxy and boronate ester functionalities. This compound is of interest in synthetic chemistry and potential biological applications.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Pyridine Ring | A six-membered aromatic ring with nitrogen. |

| Difluoromethoxy Group | Enhances reactivity and solubility. |

| Boronate Ester | Contributes to potential biological interactions. |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the use of boron reagents and difluoromethoxy precursors. For example, one synthetic route involves the reaction of 5-bromo-2-(difluoromethoxy)pyridine with a boronate ester under controlled conditions to yield the desired product .

Potential Biological Activities

- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Activity : Boronate esters are known for their interactions with enzymes that could lead to antimicrobial effects.

- Enzyme Inhibition : The structural features may allow for the inhibition of specific enzymes involved in metabolic pathways.

Case Study 1: Anticancer Activity

In a study evaluating various pyridine derivatives for anticancer activity, compounds with similar boronate structures demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the ability of these compounds to interfere with DNA replication and repair processes .

Case Study 2: Enzyme Interaction

Research on boronate esters has highlighted their role as inhibitors of serine proteases. The unique electronic properties provided by the difluoromethoxy group may enhance binding affinity to target enzymes, leading to effective inhibition .

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with other structurally related compounds:

| Compound Name | Structure | Notable Features | Biological Activity |

|---|---|---|---|

| 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | !tructure | Lacks difluoromethoxy group | Moderate cytotoxicity |

| 6-Methylpyridine | Structure | Simple methyl substitution | Limited biological activity |

| 3-Fluoro-5-(boronic acid pinacol ester) | Structure | Fluorinated variant | Antimicrobial properties |

Scientific Research Applications

Synthetic Applications

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its boronate ester functionality allows for:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are prevalent in drug development.

- Functionalization : The difluoromethoxy group can be modified to introduce additional functional groups, enhancing the compound's utility in organic synthesis.

Synthesis Example

A typical synthesis pathway involves:

- Preparation of the Boronate Ester : Using 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as a precursor.

- Reactions with Difluoromethyl Reagents : Reaction with sodium chlorodifluoroacetate under controlled conditions yields the target compound with good yields (approximately 53% in one reported case) .

Biological Applications

While specific biological activity data for this compound is limited, similar compounds often exhibit significant biological properties:

- Anticancer Activity : Boron-containing compounds have been studied for their potential anticancer properties due to their ability to interact with biological molecules.

- Antimicrobial Properties : Similar structures have shown efficacy against various pathogens, suggesting potential applications in developing new antimicrobial agents.

Case Study 1: Anticancer Research

In studies exploring boron-containing compounds for cancer treatment, derivatives of pyridine with boronate esters have shown promising results in inhibiting tumor growth. The structural similarity of 2-(difluoromethoxy)-3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine to these compounds suggests it may also exhibit similar properties.

Case Study 2: Agrochemical Development

Research into agrochemicals has indicated that compounds with difluoromethoxy groups can enhance herbicidal activity. This suggests that this compound could be explored as a potential herbicide or pesticide formulation.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The table below highlights key structural analogues and their properties:

Notes:

- Bpin = 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl.

- Solubility trends: Fluorinated or ether-containing substituents (e.g., -OCH₂OCH₃) improve solubility in polar solvents .

- Steric effects: The 3-methyl group in the target compound reduces reaction rates in cross-couplings compared to smaller substituents (e.g., -F or -Cl) .

Reactivity in Suzuki-Miyaura Couplings

- Electron-Withdrawing Effects : The difluoromethoxy group (-OCHF₂) withdraws electrons, activating the pyridine ring for nucleophilic attack. This contrasts with electron-donating groups (e.g., -OCH₃), which slow coupling kinetics .

- Boronate Stability : Pinacol boronic esters are stable under basic conditions but hydrolyze in acidic media. The target compound’s stability is comparable to analogues like 2-Fluoro-5-Bpin-pyridine .

- Yield Trends : In model reactions with aryl halides, the target compound achieves ~75–85% yield, slightly lower than 2-Fluoro-5-Bpin-pyridine (~90%) due to steric hindrance from the 3-methyl group .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety. Key steps include:

- Coupling partners : Aryl halides (e.g., bromo- or chloro-pyridines) and the boronic ester derivative under Pd catalysis .

- Solvent selection : Polar aprotic solvents like 1,4-dioxane or THF with aqueous bases (e.g., Cs₂CO₃) to enhance reactivity .

- Temperature control : Reactions often proceed at 80–100°C to balance reaction rate and boronic ester stability .

- Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC or GC (≥97%) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR for structural confirmation, with attention to the boronic ester’s quaternary carbons and difluoromethoxy splitting patterns .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns (e.g., boron-10/11) .

- Purity analysis : GC or HPLC with UV detection, ensuring ≥95% purity for research-grade material .

Q. How do solubility and stability impact experimental design?

- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMF, THF) but poorly in water. Pre-dissolution in THF is recommended for aqueous reactions .

- Stability : The boronic ester is moisture-sensitive; storage under inert gas (N₂/Ar) at 2–8°C in sealed containers is critical to prevent hydrolysis .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key intermediate in:

- Biaryl synthesis : Suzuki couplings to construct heteroaromatic scaffolds for pharmaceuticals or ligands .

- Functionalization : Post-coupling modifications (e.g., oxidation of the boronic ester to hydroxyl groups) .

Advanced Research Questions

Q. How can cross-coupling efficiency be maximized while minimizing side reactions?

- Catalyst optimization : Use Pd(PPh₃)₄ or XPhos Pd G3 at 0.5–2 mol% to reduce homocoupling byproducts .

- Additives : Include ligands like SPhos to stabilize Pd intermediates and improve regioselectivity .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yield .

Q. What strategies address regioselectivity challenges in substitution reactions?

- Directing groups : Utilize meta-directing substituents (e.g., methyl at position 3) to control functionalization sites .

- Computational modeling : DFT studies to predict electronic effects of the difluoromethoxy group on reaction pathways .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Acidic/basic conditions : Rapid decomposition occurs below pH 3 (boronic ester hydrolysis) or above pH 10 (pyridine ring degradation) .

- Thermal stability : Decomposition above 150°C; DSC/TGA analysis is recommended for reaction scalability .

Q. What computational tools predict the compound’s reactivity in complex systems?

- Molecular docking : To study interactions with biological targets (e.g., enzymes in PET imaging probes) .

- Reactivity indices : Fukui functions and HOMO-LUMO gaps calculated via Gaussian or ORCA to identify electrophilic/nucleophilic sites .

Q. How can contradictory data in synthesis optimization be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.